1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1783626-72-1
Cat. No.: VC11724568
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1783626-72-1 |
|---|---|
| Molecular Formula | C11H9BrN2O |
| Molecular Weight | 265.11 g/mol |
| IUPAC Name | 1-(4-bromo-3-methylphenyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H9BrN2O/c1-8-4-10(2-3-11(8)12)14-6-9(7-15)5-13-14/h2-7H,1H3 |
| Standard InChI Key | NFCIROKGMRUXQU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N2C=C(C=N2)C=O)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)N2C=C(C=N2)C=O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a 4-bromo-3-methylphenyl group and at the 4-position with an aldehyde moiety. X-ray crystallographic studies of analogous pyrazole-carbaldehydes reveal that the dihedral angles between the pyrazole ring and substituted phenyl groups vary significantly, influencing molecular packing and intermolecular interactions . For instance, in the structurally similar compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and pyrazole rings form dihedral angles of 19.7° and 7.3°, respectively . Such conformational flexibility may impact the compound’s reactivity and binding affinity in biological systems.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.11 g/mol |
| IUPAC Name | 1-(4-bromo-3-methylphenyl)pyrazole-4-carbaldehyde |
| SMILES | CC1=C(C=CC(=C1)N2C=C(C=N2)C=O)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)N2C=C(C=N2)C=O)Br |
| Melting Point | Not reported (requires experimental determination) |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Characterization
Infrared (IR) spectroscopy of related pyrazole-carbaldehydes shows characteristic absorption bands for the aldehyde group (~1700 cm) and aromatic C-H stretches (~3100 cm) . Nuclear magnetic resonance (NMR) data for the title compound remain unreported, but analogs exhibit distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm) . Mass spectrometry (MS) typically reveals a molecular ion peak at m/z 265.11, consistent with its molecular weight.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically proceeds via a multi-step route starting from 4-bromo-3-methylbenzaldehyde:
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Condensation Reaction: Reacting 4-bromo-3-methylbenzaldehyde with hydrazine hydrate forms the corresponding hydrazone intermediate.
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Cyclization: Treatment with a cyclizing agent (e.g., phosphoryl chloride) generates the pyrazole ring.
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Functionalization: Oxidation or formylation at the 4-position introduces the aldehyde group.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity. For example, a related synthesis of 1-phenyl-3-hydroxy-1H-pyrazole-4-carbaldehyde achieved a 78% yield using microwave-assisted techniques .
Purification and Yield Optimization
Chromatographic methods (e.g., column chromatography) are critical for isolating the pure compound. Recrystallization from ethanol or dichloromethane improves crystallinity, as demonstrated in the purification of 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . Yield optimization strategies include:
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Temperature Control: Maintaining reaction temperatures below 80°C to prevent aldehyde oxidation.
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Catalyst Use: Employing Lewis acids (e.g., ZnCl) to accelerate cyclization.
Chemical Reactivity and Derivative Synthesis
Key Reactions
The aldehyde group at the 4-position serves as a reactive site for diverse transformations:
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Aldol Condensation: Reacts with ketones or aldehydes to form α,β-unsaturated carbonyl derivatives.
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Nucleophilic Additions: Grignard reagents or organozinc compounds add to the aldehyde, yielding secondary alcohols.
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Reductive Amination: Converts the aldehyde to an amine via Schiff base intermediates.
Table 2: Representative Derivatives and Their Applications
Bromine and Methyl Substituent Effects
The bromine atom enhances electrophilic aromatic substitution reactivity, enabling further functionalization (e.g., Suzuki-Miyaura coupling). The methyl group at the 3-position sterically hinders certain reactions, directing regioselectivity in cross-coupling processes.
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No data exist on the compound’s absorption, distribution, metabolism, or excretion (ADME) properties. Predictive modeling using software like SwissADME could prioritize in vitro assays.
Target Identification
High-throughput screening against kinase libraries or bacterial proteomes may elucidate molecular targets. For instance, pyrazole derivatives often inhibit histidine kinase WalK in Staphylococcus aureus .
Synergistic Combinations
Combining the compound with β-lactam antibiotics could overcome resistance mechanisms in Gram-positive bacteria, a strategy validated for other pyrazole analogs .
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